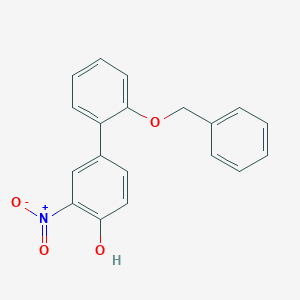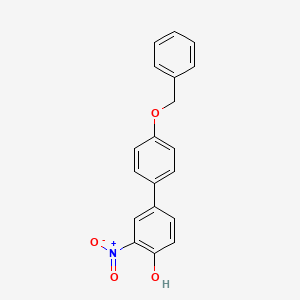
4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol, commonly referred to as 4-t-BSPN, is a chemical compound used in a variety of applications. It is a derivative of phenol and has been used in the synthesis of a variety of organic compounds. In addition to its use in the synthesis of organic compounds, 4-t-BSPN has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
作用机制
4-t-BSPN has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are responsible for inflammation and pain. 4-t-BSPN has been found to act as an inhibitor of COX-2, blocking the production of prostaglandins and thus reducing inflammation and pain.
Biochemical and Physiological Effects
4-t-BSPN has been studied for its potential effects on the biochemical and physiological processes in the body. In studies conducted in vitro, 4-t-BSPN has been found to inhibit the production of prostaglandins by blocking the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, 4-t-BSPN has been found to inhibit the production of other inflammatory mediators such as leukotrienes and thromboxanes. Furthermore, 4-t-BSPN has been found to reduce the production of nitric oxide, which is an important mediator of inflammation.
实验室实验的优点和局限性
4-t-BSPN has several advantages and limitations for use in laboratory experiments. One advantage of 4-t-BSPN is that it is relatively stable and can be stored for long periods of time. In addition, 4-t-BSPN is relatively inexpensive and is readily available. However, one limitation of 4-t-BSPN is that it is not water soluble, which can limit its use in some experiments.
未来方向
There are several potential future directions for 4-t-BSPN research. One potential direction is the development of new methods for synthesizing 4-t-BSPN. Another potential direction is the exploration of 4-t-BSPN's potential applications in the fields of biochemistry and pharmacology. Finally, another potential direction is the exploration of 4-t-BSPN's potential effects on other biochemical and physiological processes in the body.
合成方法
4-t-BSPN can be synthesized using a variety of methods. The most common method involves the reaction of 3-t-butylsulfamoylphenylhydrazine with nitrobenzene in the presence of a base. This reaction produces 4-t-BSPN as a side product. Other methods for synthesizing 4-t-BSPN include the reaction of 3-t-butylsulfamoylphenylhydrazine with nitromethane in the presence of a base and the reaction of 3-t-butylsulfamoylphenylhydrazine with nitroethane in the presence of a base.
科学研究应用
4-t-BSPN has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In the field of chemistry, 4-t-BSPN has been used in the synthesis of various organic compounds. In the field of biochemistry, 4-t-BSPN has been studied for its potential use as a reagent in the determination of glucose levels in blood and urine samples. In the field of pharmacology, 4-t-BSPN has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
属性
IUPAC Name |
N-tert-butyl-3-(4-hydroxy-3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)17-24(22,23)13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)18(20)21/h4-10,17,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBNFJPZFPSFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)





![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)


![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)